(3R,4S)-4-aminooxan-3-ol hydrochloride CAS number 1096594-11-4
(3R,4S)-4-aminooxan-3-ol hydrochloride CAS number 1096594-11-4
An In-Depth Technical Guide to (3R,4S)-4-aminooxan-3-ol hydrochloride (CAS 1096594-11-4): A Key Building Block in Modern Drug Discovery
Executive Summary
(3R,4S)-4-aminooxan-3-ol hydrochloride is a stereochemically defined heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a chiral building block, it provides a valuable scaffold for the synthesis of complex, biologically active molecules. The inherent three-dimensionality of its saturated tetrahydropyran (oxan) ring system, combined with the specific trans orientation of its amino and hydroxyl functional groups, makes it a powerful tool for navigating the chemical space of modern drug targets. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the molecule's fundamental properties, its strategic importance in medicinal chemistry, practical guidance on quality control, and its potential applications in the synthesis of next-generation therapeutics.
Molecular Profile and Physicochemical Properties
A thorough understanding of a building block's fundamental characteristics is the bedrock of its effective application in synthesis. This section details the identity, structure, and essential properties of (3R,4S)-4-aminooxan-3-ol hydrochloride.
Chemical Identity and Stereochemistry
The compound, registered under CAS number 1096594-11-4, is the hydrochloride salt of (3R,4S)-4-aminooxan-3-ol.[1][2] The nomenclature precisely defines its structure:
-
Oxan: A six-membered heterocyclic ring containing one oxygen atom, also known as tetrahydropyran (THP).
-
-3-ol & -4-amino: A hydroxyl group is located at the 3-position and an amino group at the 4-position of the ring.
-
(3R,4S): This designates the absolute stereochemistry at the two chiral centers. This specific configuration results in a trans relationship between the hydroxyl and amino groups, where they reside on opposite faces of the ring, typically with one in an axial and one in an equatorial position in the stable chair conformation.
The defined stereochemistry is paramount. Biological systems are chiral, and the specific three-dimensional arrangement of functional groups dictates how a molecule interacts with its target, such as an enzyme's active site or a cell surface receptor. Employing a building block with pre-defined stereocenters like (3R,4S)-4-aminooxan-3-ol is a cornerstone of modern asymmetric synthesis, preventing the formation of undesired stereoisomers that may be inactive or cause off-target effects.[3][4]
Caption: 2D and 3D chair representations of the core amine structure.
Physicochemical Data
The reliable use of any chemical reagent hinges on accurate physical and chemical data. Key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1096594-11-4 | [1][2] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1][5] |
| Molecular Weight | 153.61 g/mol | [1][5] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥97% | [1][2] |
| Storage Conditions | Store in a dry, sealed container at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). | [1][2] |
Safety and Handling
As a laboratory chemical, (3R,4S)-4-aminooxan-3-ol hydrochloride must be handled with appropriate care. It is intended for research and development purposes only and is not for direct human use.[1]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Strategic Importance in Medicinal Chemistry
The value of (3R,4S)-4-aminooxan-3-ol hydrochloride extends beyond its basic properties; its structure is strategically significant in the context of contemporary drug design.
The Tetrahydropyran Ring: A Privileged Scaffold
In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets.[6] The tetrahydropyran ring is one such scaffold, frequently found in natural products and FDA-approved drugs.[7][8] Its utility stems from several key features:
-
Improved Physicochemical Properties: The oxygen atom can act as a hydrogen bond acceptor, often improving the solubility and metabolic stability of a molecule compared to a purely carbocyclic analogue.
-
sp³-Rich Three-Dimensionality: Modern drug discovery increasingly favors molecules with higher three-dimensional character (sp³-richness) over flat, aromatic systems.[9] These 3D structures can form more specific and intricate interactions with protein targets, leading to higher potency and selectivity.
-
Bioisosteric Replacement: The THP ring can serve as a bioisostere for other cyclic systems, allowing chemists to modulate a drug candidate's properties while maintaining its core binding interactions.
A Precisely Functionalized Intermediate
The true power of this building block lies in its defined stereochemistry and orthogonal functional groups (amine and alcohol). This pre-packaged chirality simplifies the synthesis of complex targets. A prominent example of the utility of this core structure is found in the development of advanced aminopurine compounds for cancer therapy, where a closely related (3S,4R)-3-fluorooxan-4-yl moiety is a key component.[10] This demonstrates the direct relevance of the amino-oxanol scaffold in the synthesis of high-value, biologically active agents, particularly within the domain of kinase inhibitors.[11] The amine can be readily derivatized via amide bond formation, reductive amination, or nucleophilic substitution, while the alcohol can be functionalized through etherification, esterification, or used to direct further reactions.
Synthesis and Quality Control Workflow
While specific, scalable syntheses for CAS 1096594-11-4 are proprietary to chemical suppliers, its structure is accessible through established asymmetric synthesis methodologies. For the end-user, the more critical task is the verification of identity, purity, and stereochemical integrity upon receipt.
Conceptual Synthetic Pathways
The synthesis of such a molecule requires precise control over stereochemistry. Plausible strategies that a synthetic chemist would consider include:
-
Chiral Pool Synthesis: Utilizing a readily available chiral starting material, such as a carbohydrate derivative, where the required stereocenters are already established.
-
Asymmetric Epoxidation: A Sharpless asymmetric epoxidation of an allylic alcohol, followed by regioselective opening of the epoxide with an amine source and subsequent cyclization to form the tetrahydropyran ring.
-
Prins-Ritter Cyclization: An acid-catalyzed cyclization of a homoallylic alcohol with a nitrile, which can form a 4-amido-substituted tetrahydropyran that can be subsequently hydrolyzed to the desired amino alcohol.[9]
Caption: A generalized workflow for the asymmetric synthesis of the target molecule.
Protocol: A Self-Validating Quality Control System
For a researcher using this building block, confirming its quality is non-negotiable. The following step-by-step workflow constitutes a robust, self-validating system to ensure the material meets specifications before its inclusion in a synthetic campaign.
Objective: To confirm the identity, purity, and structural integrity of a supplied sample of (3R,4S)-4-aminooxan-3-ol hydrochloride.
Methodology:
-
Step 1: Physical and Solubility Assessment
-
Visually inspect the material. It should be a white to off-white crystalline solid, free of discoloration or foreign matter.[2]
-
Assess solubility in common laboratory solvents. It is expected to be soluble in water and polar organic solvents like methanol or DMSO. Note the results.
-
-
Step 2: Purity Analysis via HPLC
-
Rationale: To determine the purity of the sample by separating the main component from any potential impurities.
-
System: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: 210 nm (as the molecule lacks a strong chromophore).
-
Procedure:
-
Prepare a standard solution of the sample at ~1 mg/mL in water or methanol.
-
Inject 5-10 µL onto the column.
-
Run the gradient method.
-
-
Validation: A successful run will show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, and should be ≥97%.[1]
-
-
Step 3: Identity Confirmation via LC-MS
-
Rationale: To confirm the molecular weight of the parent amine.
-
System: An HPLC system coupled to a mass spectrometer (LC-MS).
-
Procedure: Use the same HPLC conditions as Step 2, directing the eluent into the mass spectrometer.
-
Validation: In positive ion mode, the mass spectrum should show a prominent peak at an m/z (mass-to-charge ratio) corresponding to the protonated parent amine [M+H]⁺.
-
Calculated Mass (C₅H₁₁NO₂): 117.08
-
Expected [M+H]⁺: ~118.09
-
-
-
Step 4: Structural Verification via ¹H NMR
-
Rationale: To confirm the chemical structure and provide evidence for the trans stereochemistry.
-
Solvent: D₂O or DMSO-d₆.
-
Procedure: Acquire a proton Nuclear Magnetic Resonance (¹H NMR) spectrum.
-
Validation: The spectrum should be clean and consistent with the structure. Critically, the coupling constants (J-values) between the protons at the C3 and C4 positions (H-3 and H-4) are indicative of their dihedral angle. For a trans diaxial relationship in a chair conformation, a large coupling constant (typically J = 8-12 Hz) is expected. A smaller coupling constant would suggest a different stereoisomer.
-
Caption: A robust workflow for the quality control validation of the building block.
Conclusion and Future Outlook
(3R,4S)-4-aminooxan-3-ol hydrochloride is more than just a chemical intermediate; it is an enabling tool for the synthesis of sophisticated molecular architectures. Its well-defined stereochemistry and sp³-rich core align perfectly with the current trajectory of drug discovery, which prioritizes selectivity, potency, and novel chemical space.[9][12] As researchers continue to tackle increasingly complex biological targets, from kinases in oncology to enzymes in neurodegenerative disease, the demand for high-quality, stereochemically pure building blocks will only intensify. (3R,4S)-4-aminooxan-3-ol hydrochloride is poised to be a valuable component in the synthetic chemist's toolbox, facilitating the creation of the innovative medicines of tomorrow.
References
- Google Patents. (2019). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
-
LookChem. (n.d.). (3r,4s)-4-aminooxolan-3-ol,hydrochloride CAS NO.215940-96-8. Retrieved from [Link]
-
PubChem. (n.d.). (3R,4R)-4-Aminooxolan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (3S,4R)-4-aminooxan-3-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
J&K Scientific. (n.d.). (3R,4R)-4-Aminooxan-3-ol hydrochloride | 1523530-38-2. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]
-
Khdour, F., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(59), 36977-36999. [Link]
-
National Center for Biotechnology Information. (2017). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2016). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed Central. [Link]
-
MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(15), 4987. [Link]
-
LibreTexts Chemistry. (2020). Chapter 4 Stereochemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 1.7: Structure and Bonding - Stereochemistry. Retrieved from [Link]
Sources
- 1. CAS 1096594-11-4 | (3R,4S)-4-aminooxan-3-ol hydrochloride - Synblock [synblock.com]
- 2. (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride | 1096594-11-4 [chemicalbook.com]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 8. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]
- 11. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride | 219310-10-8 | Benchchem [benchchem.com]
